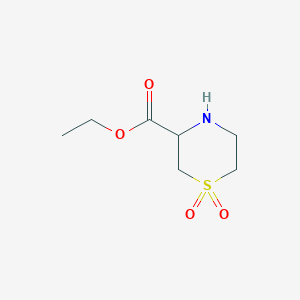
Undecane-1,11-diyl bis(2-methylacrylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undecane-1,11-diyl bis(2-methylacrylate) is a chemical compound with the molecular formula C19H32O4 and a molecular weight of 324.46 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes two methylacrylate groups attached to an undecane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane-1,11-diyl bis(2-methylacrylate) typically involves the esterification of undecane-1,11-diol with 2-methylacrylic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions .
Industrial Production Methods
Industrial production methods for undecane-1,11-diyl bis(2-methylacrylate) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Undecane-1,11-diyl bis(2-methylacrylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Undecane-1,11-diyl bis(2-methylacrylate) has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of undecane-1,11-diyl bis(2-methylacrylate) involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release 2-methylacrylic acid, which can then participate in further biochemical reactions. The undecane backbone provides structural stability and hydrophobic properties, influencing the compound’s behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- Decane-1,10-diyl bis(2-methylacrylate)
- Dodecane-1,12-diyl bis(2-methylacrylate)
- Hexane-1,6-diyl bis(2-methylacrylate)
Uniqueness
Undecane-1,11-diyl bis(2-methylacrylate) is unique due to its specific chain length and the presence of two methylacrylate groups. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C19H32O4 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
11-(2-methylprop-2-enoyloxy)undecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H32O4/c1-16(2)18(20)22-14-12-10-8-6-5-7-9-11-13-15-23-19(21)17(3)4/h1,3,5-15H2,2,4H3 |
InChI Key |
NYLVBERZLWFORK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![13-Hydroxy-6-isobutyryl-12,14-diisopropyl-2,2,4,4,8,8,10,10-octamethyl-12,14-dihydrochromeno[3,2-b]xanthene-1,3,9,11(2H,4H,8H,10H)-tetraone](/img/structure/B15202445.png)


![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)


![(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B15202472.png)






